2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid is a complex organic compound with a molecular formula of C32H29NO7 and a molecular weight of 539.58 g/mol . This compound is known for its unique structure, which includes a thiazolidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a dimethoxyphenyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group is known to protect amino groups during peptide synthesis, and the thiazolidine ring can interact with various biological molecules. The compound’s effects are mediated through its binding to specific proteins and enzymes, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar compounds to 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid include:
2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid: This compound has a similar Fmoc group but lacks the thiazolidine ring and dimethoxyphenyl group.
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl-butyric acid: This compound also contains the Fmoc group but has a different side chain and lacks the thiazolidine ring.
The uniqueness of this compound lies in its combination of the thiazolidine ring, Fmoc group, and dimethoxyphenyl group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O7S/c1-19(2)15-27(34-33(39)42-17-26-23-11-7-5-9-21(23)22-10-6-8-12-24(22)26)30(36)35-28(32(37)38)18-43-31(35)25-14-13-20(40-3)16-29(25)41-4/h5-14,16,19,26-28,31H,15,17-18H2,1-4H3,(H,34,39)(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUQOBWLVFZAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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